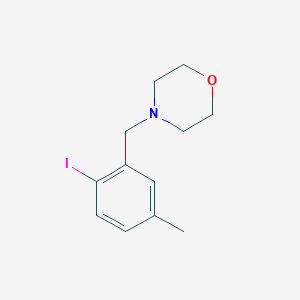
4-(2-Iodo-5-methylbenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Iodo-5-methylbenzyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 2-iodo-5-methylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodo-5-methylbenzyl)morpholine typically involves the reaction of morpholine with 2-iodo-5-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
4-(2-Iodo-5-methylbenzyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the iodine atom, resulting in the formation of 5-methylbenzylmorpholine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or cyanides, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium thiolate, ammonia, or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 5-methylbenzylmorpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Iodo-5-methylbenzyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-Iodo-5-methylbenzyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, in the case of antifungal activity, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.
類似化合物との比較
Similar Compounds
- 4-(2-Bromo-5-methylbenzyl)morpholine
- 4-(2-Chloro-5-methylbenzyl)morpholine
- 4-(2-Fluoro-5-methylbenzyl)morpholine
Uniqueness
4-(2-Iodo-5-methylbenzyl)morpholine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the iodine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with potentially diverse applications.
特性
分子式 |
C12H16INO |
|---|---|
分子量 |
317.17 g/mol |
IUPAC名 |
4-[(2-iodo-5-methylphenyl)methyl]morpholine |
InChI |
InChI=1S/C12H16INO/c1-10-2-3-12(13)11(8-10)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9H2,1H3 |
InChIキー |
SCKOWEYMWHJAAU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)I)CN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
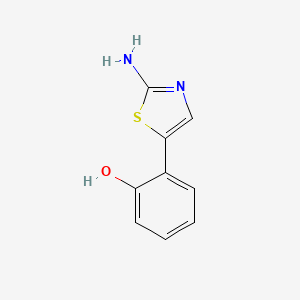
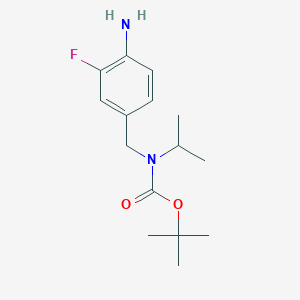

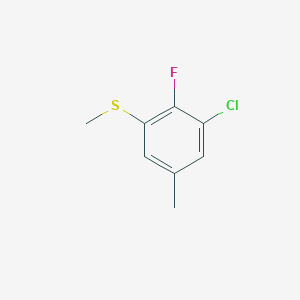
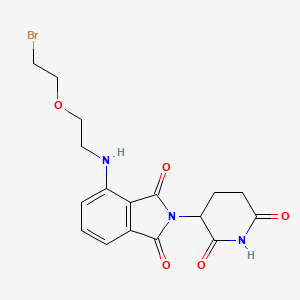
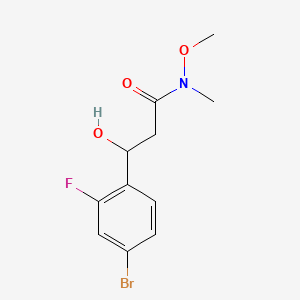

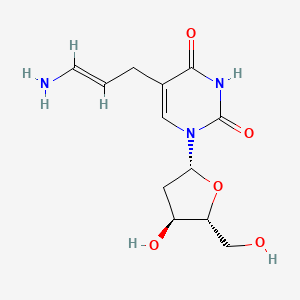
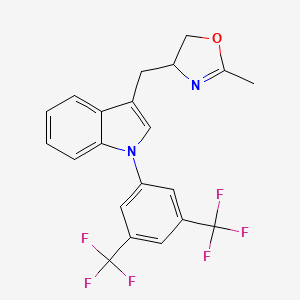
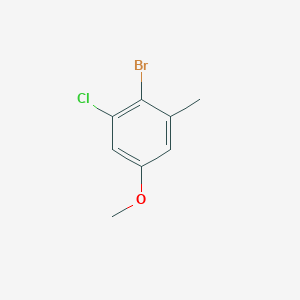
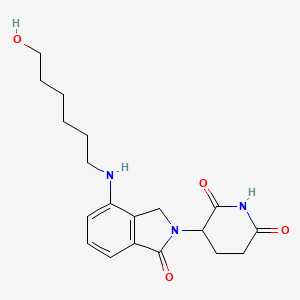
![2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone](/img/structure/B14766387.png)

